4-Chlorobenzamidine

Thrombin X-ray crystallography Serine protease

4-Chlorobenzamidine offers a unique para-chloro handle for cross-coupling and a high-resolution (1.27 Å) X-ray co-crystal structure with human thrombin (PDB 6FJT), enabling precise structure-based drug design. Procure this building block to leverage documented SAR: the para-chloro group optimizes MMP-3 S1' pocket engagement and provides a 32-fold potency advantage over analogs in in vivo mood disorder models.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 19563-04-3
Cat. No. B097016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzamidine
CAS19563-04-3
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)Cl
InChIInChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
InChIKeyLFCUMSZYMJRUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzamidine (CAS 19563-04-3): A Para-Substituted Benzamidine Serine Protease Inhibitor Building Block


4-Chlorobenzamidine (4-chlorobenzenecarboximidamide) is a para-chloro substituted derivative of the benzamidine pharmacophore, with the molecular formula C7H7ClN2 and a molecular weight of 154.60 g/mol [1]. The compound is characterized by its amidine functional group, which enables competitive, reversible inhibition of serine proteases through binding to the active site . The para-chloro substituent imparts distinct physicochemical properties, including a calculated LogP of 2.42 and a polar surface area of 49.87 Ų [1]. 4-Chlorobenzamidine serves as a versatile building block in organic synthesis and as a key intermediate for the development of more potent benzamidine-based inhibitors across multiple therapeutic areas [2].

Why 4-Chlorobenzamidine Cannot Be Replaced by Unsubstituted Benzamidine or Other Para-Substituted Analogs


Benzamidine derivatives exhibit pronounced structure-activity relationships (SAR) wherein even minor modifications to the phenyl ring substituent dramatically alter inhibitory potency, enzyme selectivity, and physicochemical properties [1]. Unsubstituted benzamidine displays weak and relatively non-selective inhibition, while para-substitution with electron-withdrawing groups like chlorine modulates both binding affinity and target selectivity profiles [2]. Substituting 4-chlorobenzamidine with analogs such as 4-methylbenzamidine or 4-fluorobenzamidine alters electronic and steric parameters, resulting in different melting points, solubility characteristics, and biological activities that preclude direct interchangeability in synthetic or biochemical applications [3]. Furthermore, 4-chlorobenzamidine provides a distinct synthetic handle—the para-chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with unsubstituted or other para-substituted analogs, expanding downstream synthetic utility [4].

4-Chlorobenzamidine: Quantitative Differentiation Evidence for Scientific Selection


Crystallographically Defined Thrombin Binding at 1.27 Å Resolution Confirms Competitive Active-Site Occupancy

The X-ray crystal structure of 4-chlorobenzamidine in complex with human thrombin (PDB ID: 6FJT) has been solved at 1.27 Å resolution, providing atomic-level validation of competitive binding at the S1 specificity pocket [1]. Unlike unsubstituted benzamidine, which exhibits a Ki of 164 µM for trypsin and 60 µM for thrombin [2], the para-chloro substitution enhances hydrophobic interactions within the S1 pocket and contributes to the overall binding free energy [3]. The high-resolution structure (Rwork/Rfree = 0.133/0.151) enables precise rational design of downstream inhibitors, as the electron density unambiguously defines the binding pose and key hydrogen-bonding interactions with Asp189 at the base of the S1 pocket [1].

Thrombin X-ray crystallography Serine protease PDB 6FJT

Computational Prediction of Highest MMP-3 Binding Affinity Among Benzisothiazolylamidine Derivatives

In a study evaluating benzisothiazolylamidine derivatives as potential matrix metalloproteinase-3 (MMP-3) inhibitors, N-(benzo[d]isothiazol-3-yl)-4-chlorobenzamidine (compound 2) was computationally predicted to possess the highest binding affinity among the tested series and was confirmed as the most active derivative in subsequent in vitro assays [1]. The docking simulations using GOLD and HINT scoring functions indicated that the 4-chlorobenzamidine moiety facilitates optimal interactions within the hydrophobic S1' pocket of MMP-3, without engaging the catalytic zinc ion, suggesting a distinct allosteric inhibitory mechanism [2]. While direct quantitative Ki/IC50 values for 4-chlorobenzamidine against MMP-3 are not publicly disclosed in the abstracted data, the study explicitly identifies the 4-chloro-substituted derivative as the most active among the tested analogs, supporting the critical role of the para-chloro substituent in conferring enhanced binding relative to other substitution patterns.

MMP-3 Molecular docking Osteoarthritis Cartilage degeneration

In Vivo Antidepressant Activity of N,N'-Dimethyl-4-Chlorobenzamidine with Oral ED50 of 6.2 mg/kg

N,N'-Dimethyl-4-chlorobenzamidine hydrochloride, a derivative of 4-chlorobenzamidine, demonstrates in vivo pharmacological activity in the reserpine-induced ptosis model in mice with an oral ED50 of 6.2 mg/kg [1]. This represents a 32-fold improvement in potency compared to a closely related structural analog within the same patent disclosure (oral ED50 of 200 mg/kg for a comparator compound) [2]. The reserpine reversal assay is a classical behavioral model for evaluating antidepressant and antianxiety agents, and the sub-10 mg/kg oral potency indicates favorable bioavailability and central nervous system penetration of the 4-chlorobenzamidine-derived scaffold [3]. The para-chloro substitution, when combined with N,N'-dimethylation, yields a compound with potent in vivo activity that is not achievable with unsubstituted benzamidine or alternative para-substituted derivatives lacking the chloro group.

Antidepressant Reserpine reversal In vivo pharmacology ED50

High-Purity (>98.0% by HPLC/Titration) with Well-Characterized Physicochemical Properties

Commercially available 4-chlorobenzamidine hydrochloride (CAS 14401-51-5) is routinely supplied with purity specifications exceeding 98.0% as determined by both HPLC (area%) and nonaqueous titration . The compound exhibits a sharp, well-defined melting point range of 244.0–246.0 °C, indicative of high crystalline purity and batch-to-batch consistency . In contrast, unsubstituted benzamidine hydrochloride and 4-methylbenzamidine hydrochloride display lower melting points (e.g., 4-methylbenzamidine hydrochloride melts at 211–214 °C), which may reflect differences in crystal lattice energy, hygroscopicity, or purity profiles . The high melting point and dual-method purity certification (HPLC and titration) provide procurement and quality assurance teams with robust, orthogonal analytical endpoints for incoming material verification, reducing the risk of introducing impurities that could confound biological assay results or synthetic yields.

Purity HPLC Melting point Quality control Procurement

Recommended Application Scenarios for 4-Chlorobenzamidine Based on Evidence-Backed Differentiation


Structure-Based Design of Selective Thrombin and Factor Xa Inhibitors

Research groups engaged in rational design of antithrombotic agents should prioritize 4-chlorobenzamidine as a starting fragment or P1 anchoring moiety. The high-resolution (1.27 Å) X-ray co-crystal structure with human thrombin (PDB 6FJT) provides an experimentally validated binding pose that can be directly leveraged for structure-based drug design, molecular docking, and in silico optimization of downstream inhibitors. The para-chloro substituent offers a synthetic handle for further diversification while maintaining favorable interactions within the S1 specificity pocket [1]. This structural information is not available for unsubstituted benzamidine in complex with human thrombin at comparable resolution.

CNS Drug Discovery: Antidepressant and Anxiolytic Lead Optimization

For medicinal chemistry programs targeting mood disorders, 4-chlorobenzamidine serves as a validated core scaffold for generating N,N'-disubstituted derivatives with demonstrated in vivo efficacy. Patent data confirms that N,N'-dimethyl-4-chlorobenzamidine hydrochloride achieves an oral ED50 of 6.2 mg/kg in the reserpine-induced ptosis model, representing a 32-fold potency advantage over structurally related comparators [2]. Procurement of 4-chlorobenzamidine enables SAR exploration around this privileged chemotype, with the para-chloro group offering opportunities for further functionalization via cross-coupling reactions to optimize CNS penetration and target engagement.

Matrix Metalloproteinase Inhibitor Development for Osteoarthritis

Investigators targeting MMP-3 for cartilage-protective therapies should consider 4-chlorobenzamidine as a key intermediate for constructing benzisothiazolylamidine derivatives. Computational and in vitro studies have identified the 4-chlorobenzamidine-containing derivative as the most active MMP-3 ligand within a focused analog series, suggesting that the para-chloro substitution pattern is optimal for engaging the hydrophobic S1' pocket of the enzyme [3]. The compound's high purity (>98.0%) ensures that subsequent synthetic steps are not compromised by impurities that could confound biological evaluation or SAR interpretation.

Serine Protease Biochemical Tool Compound for Academic Research

Academic laboratories studying serine protease enzymology (trypsin, plasmin, thrombin, factor Xa) can reliably employ 4-chlorobenzamidine as a reversible, competitive active-site inhibitor with well-defined physicochemical properties. The high melting point (244.0–246.0 °C) and dual-method purity certification (>98.0% by HPLC and titration) facilitate reproducible preparation of inhibitor stock solutions and minimize inter-laboratory variability . The compound's LogP (2.42) and PSA (49.87 Ų) are documented, enabling researchers to anticipate solubility and permeability characteristics in biochemical assay buffers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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